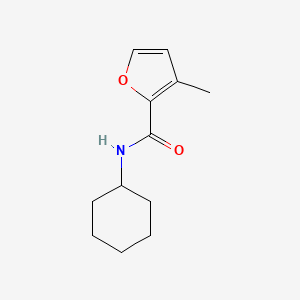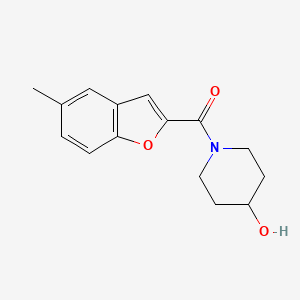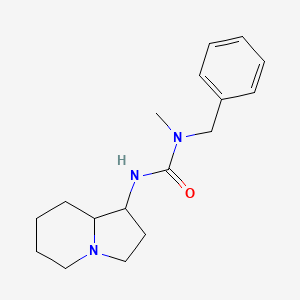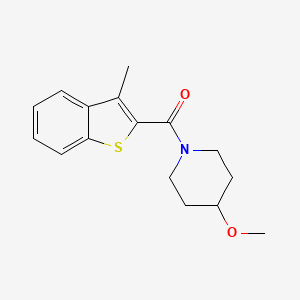![molecular formula C17H24ClN3O2 B7565554 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as GABA aminotransferase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide increases the levels of GABA in the brain, which can help to reduce neuronal activity and promote relaxation.
Biochemical and Physiological Effects:
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including increased levels of GABA in the brain, reduced neuronal activity, and increased relaxation. It has also been shown to have potential anti-epileptic and anti-addiction effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide for lab experiments is its ability to increase the levels of GABA in the brain, which can help to reduce neuronal activity and promote relaxation. However, one of the limitations of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide is that it can be difficult to synthesize and purify, which can make it challenging to work with in a lab setting.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide, including further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be opportunities to develop new and more effective compounds based on the structure of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide.
Métodos De Síntesis
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 4-morpholinecarboxylic acid, followed by the addition of piperidine and subsequent purification through crystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-3-1-14(2-4-15)13-20-7-5-16(6-8-20)19-17(22)21-9-11-23-12-10-21/h1-4,16H,5-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSACSOOZXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)


![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)


![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)